3-(Aminomethyl)-3-methanesulfonylpentane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-methylsulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-4-7(5-2,6-8)11(3,9)10/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVFJNVEYZQCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250700-53-8 | |
| Record name | 3-(aminomethyl)-3-methanesulfonylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Aminomethyl 3 Methanesulfonylpentane
Comprehensive Retrosynthetic Analysis and Strategic Disconnections for 3-(Aminomethyl)-3-methanesulfonylpentane
A thorough retrosynthetic analysis of this compound reveals several strategic disconnections that simplify the target molecule into more readily accessible precursors. The central quaternary carbon, bearing two ethyl groups, a methanesulfonyl group, and an aminomethyl group, is the key structural feature to deconstruct.
One primary disconnection strategy involves breaking the C-N bond of the aminomethyl group, leading to a precursor such as a hydroxymethyl or halomethyl derivative. This falls under the category of functional group interconversion (FGI). Further disconnection of the C-S bond of the methanesulfonyl group simplifies the molecule to a 3,3-diethyl-substituted pentane (B18724) derivative. This leads to two main retrosynthetic pathways:
Pathway A: This pathway prioritizes the late-stage introduction of the nitrogen functionality. The initial disconnection is the C-N bond, leading back to a precursor like 3-(halomethyl)-3-methanesulfonylpentane . This intermediate can be further disconnected at the C-S bond, suggesting a nucleophilic substitution reaction between a mesylate precursor and a suitable halide. The core 3,3-diethylpentane (B93089) structure can be envisioned as being assembled from diethyl ketone.
Pathway B: This approach involves the early introduction of a nitrogen precursor, such as a nitrile or an azide (B81097). The retrosynthesis would start by disconnecting the C-C bond of the aminomethyl group, suggesting a precursor like 3-methanesulfonyl-3-pentanecarbonitrile . This nitrile can then be disconnected at the C-S bond, leading to a malonic ester derivative which can be built up from simpler starting materials.
Development of Novel Synthetic Pathways to the 3,3-Disubstituted Pentane Core
The construction of the 3,3-disubstituted pentane core is a critical step in the synthesis of this compound. Both multicomponent reactions and sequential chemo- and regioselective functionalizations offer viable approaches.
Multicomponent Reaction Strategies for the Alkyl Core Formation
Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single step. For the synthesis of the 3,3-disubstituted pentane core, a hypothetical MCR could involve the reaction of diethyl ketone, a methylsulfonyl-containing pronucleophile, and a one-carbon electrophile that can be later converted to the aminomethyl group.
While a direct three-component reaction to assemble the entire functionalized core is ambitious, a more plausible MCR could be a variation of the Mannich reaction or a related condensation to form a precursor to the quaternary center. For instance, a reaction between diethyl ketone, formaldehyde, and a methylsulfonamide could potentially form a key intermediate. However, the steric hindrance of diethyl ketone would be a significant challenge to overcome.
A more practical approach would be a stepwise construction that mimics an MCR in its efficiency. For example, a one-pot reaction involving the conjugate addition of a methylsulfonylmethyl nucleophile to an α,β-unsaturated ketone derived from diethyl ketone, followed by trapping of the resulting enolate, could rapidly build the core structure.
Chemo- and Regioselective Introduction of Substituents on the Pentane Scaffold
An alternative to building the core from smaller pieces is the functionalization of a pre-existing pentane scaffold. This approach relies on the ability to selectively introduce functional groups at the C3 position of a pentane derivative.
One strategy begins with the commercially available 3-pentanone. Grignard addition of an ethylmagnesium halide would yield 3-ethyl-3-pentanol. The tertiary alcohol is a key intermediate that can be further functionalized. For instance, dehydration to 3-ethyl-2-pentene, followed by a hydroboration-oxidation sequence, could introduce a hydroxyl group at a less substituted position, which could then be manipulated.
Direct C-H functionalization of 3-ethylpentane (B1585240) represents a more advanced and atom-economical approach. Recent advances in transition-metal catalysis have enabled the regioselective activation of C-H bonds. A directed C-H activation strategy, where a directing group temporarily installed on the pentane skeleton guides a metal catalyst to the C3 position, could allow for the introduction of either the methanesulfonyl or a precursor to the aminomethyl group. For example, rhodium- or palladium-catalyzed C-H insertion reactions could be employed.
Methodological Advancements in the Introduction of the Aminomethyl Group
The introduction of the aminomethyl group at the sterically congested quaternary center is a non-trivial synthetic step. Both direct aminomethylation and precursor transformation strategies can be considered.
Direct Aminomethylation and Palladium-Catalyzed Coupling Approaches
Direct aminomethylation of an unactivated C-H bond at a quaternary center is a highly challenging but desirable transformation. Photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, which could potentially be applied here. A photocatalyzed reaction between a 3-methanesulfonyl-3-ethylpentane derivative and a suitable aminomethylating agent could, in principle, form the desired C-C bond.
Palladium-catalyzed cross-coupling reactions offer another avenue. While typically used for the formation of C-C bonds between sp2-hybridized carbons, recent developments have extended their scope to C(sp3)-H activation. A palladium-catalyzed reaction of a 3-methanesulfonyl-3-ethylpentane derivative with an aminomethyl electrophile, or a related nitrogen-containing species, could be a viable, albeit challenging, approach. The steric hindrance at the quaternary center would likely necessitate the use of specialized ligands and reaction conditions.
Precursor Transformation Strategies for Amine Functionality via Nitriles or Azides
A more traditional and often more reliable approach involves the introduction of a precursor functional group that can be subsequently converted to the primary amine. Nitriles and azides are common and effective precursors for this purpose.
Via Nitriles: The synthesis of a key nitrile intermediate, such as 3-methanesulfonyl-3-pentanecarbonitrile, can be achieved through various methods. For example, the reaction of a 3-halo-3-methanesulfonylpentane with a cyanide salt would install the nitrile group. Subsequent reduction of the nitrile to the primary amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under high pressure. The steric hindrance around the nitrile group may require harsh reaction conditions to achieve complete reduction. libretexts.orgopenstax.orgorganic-chemistry.org
| Precursor | Reagents and Conditions for Reduction | Product |
| 3-Methanesulfonyl-3-pentanecarbonitrile | 1. LiAlH4, THF, reflux; 2. H2O | This compound |
| H2, Raney Nickel, high pressure, NH3/EtOH | This compound |
Via Azides: An alternative precursor is an azide. A 3-(halomethyl)-3-methanesulfonylpentane can be converted to the corresponding azide by reaction with sodium azide. masterorganicchemistry.com The azide can then be reduced to the primary amine using several methods, including catalytic hydrogenation (e.g., H2/Pd-C) or reduction with LiAlH4. masterorganicchemistry.com The azide route is often advantageous as it avoids the strongly basic conditions of cyanide reactions and the harsh conditions sometimes required for nitrile reduction. masterorganicchemistry.com
| Precursor | Reagents and Conditions for Reduction | Product |
| 3-(Azidomethyl)-3-methanesulfonylpentane | H2, Pd/C, EtOH | This compound |
| 1. LiAlH4, THF; 2. H2O | This compound | |
| PPh3, THF, H2O (Staudinger Reduction) | This compound |
Innovative Strategies for the Incorporation of the Methanesulfonyl Moiety
The introduction of the methanesulfonyl group is a critical step in the synthesis of this compound. Two primary strategies are considered: direct sulfonylation to form the carbon-sulfur bond and subsequent oxidation of a thioether precursor.
Direct sulfonylation involves the formation of the C-SO₂ bond in a single step, often employing sulfonylating agents or sulfonyl transfer reagents. These methods can be advantageous in terms of step economy. Recent advancements in this area have focused on milder and more efficient reaction conditions.
One promising approach is the use of visible-light-mediated photoredox catalysis, which allows for the sulfonylation of organic molecules under mild conditions, often at room temperature. rsc.orgrsc.org This method typically involves the generation of a sulfonyl radical from a stable precursor, such as a sulfinate salt, which can then be coupled with a suitable organic radical. For a hypothetical synthesis of this compound, a precursor with a suitable leaving group or a radical precursor at the tertiary carbon could potentially be coupled with a methanesulfonyl radical source.
Another innovative strategy involves the use of sulfonyl transfer reagents. These reagents are designed to deliver the sulfonyl group to a nucleophilic carbon center. Examples of such reagents include N-tosylhydrazones, which can act as sulfonyl anion surrogates in the presence of a base. researchgate.net For instance, ethyl glyoxylate (B1226380) N-tosylhydrazone has been successfully employed in base-catalyzed sulfa-Michael reactions to synthesize functionalized sulfones. researchgate.net The application of a similar methanesulfonyl-containing reagent could be envisioned for the construction of the target molecule.
The table below summarizes some modern direct sulfonylation methods that could be adapted for the synthesis of complex sulfones.
| Method | Reagents | Conditions | Advantages | Potential Challenges |
| Photoredox Catalysis | Sulfinate Salts, Photocatalyst | Visible Light, Room Temperature | Mild conditions, high functional group tolerance | Substrate scope limitations |
| Sulfonyl Transfer | N-Sulfonylhydrazones, Base | Anhydrous solvents | Avoids harsh oxidants | Stoichiometric use of reagents |
| Metal-Catalyzed Coupling | Aryl Halides/Boronic Acids, Sulfinate Salts | Transition Metal Catalyst | Good for aryl sulfones | Metal contamination |
The most common and well-established method for the preparation of sulfones is the oxidation of the corresponding thioether. researchgate.netresearchgate.netmdpi.com This two-step approach involves the initial synthesis of a thioether precursor, 3-(methylthiomethyl)-3-aminomethylpentane, followed by its oxidation to the desired sulfone. The primary challenge in this approach often lies in achieving complete oxidation to the sulfone without stopping at the intermediate sulfoxide (B87167) stage, especially when dealing with sterically hindered substrates. organic-chemistry.org
A variety of oxidizing agents can be employed for this transformation, ranging from traditional reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) to more environmentally benign options like hydrogen peroxide (H₂O₂). nih.govgoogle.comorganic-chemistry.org The use of hydrogen peroxide is often preferred in industrial settings due to its low cost and the fact that its only byproduct is water. nih.govorganic-chemistry.org
To enhance the efficiency and selectivity of H₂O₂ oxidations, various catalytic systems have been developed. These include metal-based catalysts such as those containing tungsten, molybdenum, or titanium. rsc.orgresearchgate.net For instance, titanium-containing zeolites like TS-1 have been shown to be effective catalysts for the oxidation of thioethers with hydrogen peroxide, and can exhibit shape selectivity for sterically demanding substrates. rsc.orgresearchgate.net Organocatalysts have also emerged as a greener alternative, with compounds like 2,2,2-trifluoroacetophenone (B138007) enabling efficient and selective oxidation of sulfides to sulfones with H₂O₂. organic-chemistry.org
The choice of oxidant and catalyst is crucial to ensure high yields and to avoid over-oxidation or unwanted side reactions, particularly given the presence of the amino group in the target molecule, which may require protection.
Below is a table comparing different oxidation methods for the conversion of thioethers to sulfones.
| Oxidant | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Tungstate or Molybdate salts | Aqueous or organic solvent | Green oxidant (water byproduct) | May require a catalyst for efficiency |
| Potassium Permanganate (KMnO₄) | None | Aqueous solution | Strong and effective | Produces stoichiometric MnO₂ waste |
| m-Chloroperoxybenzoic acid (mCPBA) | None | Chlorinated solvents | High yields, reliable | Stoichiometric, halogenated waste |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | None | Aqueous/organic biphasic | Readily available, effective | High salt content in waste stream |
Comparative Analysis of Synthetic Route Efficiencies, Yields, and Green Chemistry Metrics
Key metrics for evaluating the "greenness" of a synthetic process include:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.
Process Mass Intensity (PMI): A crucial metric, particularly in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. rsc.org A lower PMI indicates a more sustainable and efficient process.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. It provides a direct measure of the waste generated by a process.
A hypothetical comparison of two potential routes to this compound is presented below to illustrate the application of these metrics.
Route A: Direct Sulfonylation: A convergent synthesis where the quaternary center is constructed with a suitable leaving group, followed by a direct sulfonylation reaction.
Route B: Thioether Oxidation: A linear synthesis involving the initial preparation of a thioether precursor, followed by oxidation to the sulfone.
The following table provides a hypothetical comparative analysis of these two routes.
| Metric | Route A (Direct Sulfonylation) | Route B (Thioether Oxidation) | Commentary |
| Overall Yield | 55% | 70% | Route B shows a higher overall conversion of starting materials to product. |
| Number of Steps | 4 | 5 | Route A is more step-economical, which is generally preferable. |
| Atom Economy | 65% | 50% | The direct sulfonylation in Route A could potentially have a higher atom economy by avoiding the use of an oxidant. |
| Process Mass Intensity (PMI) | 150 | 250 | Route A's lower step count and potentially higher atom economy could lead to a significantly lower PMI, indicating less overall mass usage. |
| E-Factor | 149 | 249 | Consistent with the PMI, Route A is projected to generate less waste per kilogram of product. |
Chemical Reactivity and Functional Group Transformations of 3 Aminomethyl 3 Methanesulfonylpentane
Reactivity Profile of the Primary Aminomethyl Group in 3-(Aminomethyl)-3-methanesulfonylpentane
The primary aminomethyl group in this compound serves as the primary site for nucleophilic reactions. Its reactivity is influenced by the steric hindrance imposed by the two ethyl groups on the quaternary carbon, which can modulate the accessibility of the nitrogen's lone pair of electrons to electrophiles.
Nucleophilic Behavior and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the primary aminomethyl group makes it a competent nucleophile, capable of participating in a variety of substitution and addition reactions. Alkylation, the formation of a new carbon-nitrogen bond, is a fundamental transformation for primary amines. chemrxiv.org
In the case of this compound, direct alkylation with alkyl halides can proceed, though the reaction may be complicated by the potential for overalkylation to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. chemrxiv.org The steric bulk around the nitrogen may somewhat mitigate, but not entirely prevent, multiple alkylations. To achieve mono-alkylation, a large excess of the amine relative to the alkylating agent is often employed.
Table 1: Representative Alkylation Reactions of Primary Amines
| Alkylating Agent | Product Type | General Conditions |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | Secondary Amine | Excess amine, polar solvent |
| Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Stoichiometric or excess alkyl halide |
Acylation, Sulfonylation, and Carbamoate Formation Strategies
Acylation: The primary aminomethyl group is expected to react readily with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction is typically fast and proceeds under mild conditions. researchgate.net The resulting N-acylated products would feature an amide linkage, a common functional group in many organic molecules.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base will yield the corresponding sulfonamide. researchgate.net This reaction is often used to protect the amino group or to introduce the sulfonyl moiety for further functionalization. The formation of sulfonamides from primary amines is a well-established and robust transformation. researchgate.netlibretexts.org
Carbamate Formation: Carbamates can be synthesized from the primary aminomethyl group through several strategies. nih.govwikipedia.org One common method involves the reaction with a chloroformate in the presence of a base. wikipedia.org Another approach is the reaction with an isocyanate. Given the steric hindrance, reaction conditions might need to be optimized to ensure efficient conversion. researchgate.netmasterorganicchemistry.comacs.org The formation of carbamates is a valuable transformation, as this functional group is a key component in many biologically active molecules and polymers. nih.gov
Table 2: Acylation, Sulfonylation, and Carbamoate Formation
| Reagent | Functional Group Formed |
|---|---|
| Acetyl Chloride | Amide |
| p-Toluenesulfonyl Chloride | Sulfonamide |
| Ethyl Chloroformate | Carbamate |
Condensation Reactions Leading to Imines and Heterocyclic Architectures
Imine Formation: The primary aminomethyl group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.org The steric hindrance around the amine in this compound might necessitate longer reaction times or the use of specific catalysts to facilitate the reaction, particularly with sterically demanding carbonyl compounds. nih.gov
Heterocyclic Architectures: The primary amine functionality serves as a key building block for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.gov Through reactions with appropriate bifunctional electrophiles, various ring systems can be constructed. For instance, reaction with a 1,4-dicarbonyl compound could lead to the formation of a pyrrole (B145914) ring, while reaction with a β-ketoester could yield a dihydropyridinone. The specific reaction pathways and resulting heterocyclic structures would depend on the nature of the coupling partner and the reaction conditions employed. rsc.orgresearchgate.net
Chemical Characteristics and Stability of the Methanesulfonyl Group in this compound
The methanesulfonyl group is a powerful electron-withdrawing group that significantly influences the electronic properties of the molecule and the reactivity of the adjacent quaternary carbon and its substituents.
Electronic Inductive and Resonance Effects on Adjacent Carbons
The sulfonyl group exerts a strong electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen and sulfur atoms. researchgate.netresearchgate.net This effect polarizes the C-S bond, leading to a partial positive charge on the adjacent quaternary carbon atom. This inductive withdrawal of electron density can influence the reactivity of the entire molecule. While the sulfonyl group can participate in resonance, its ability to delocalize electron density from adjacent carbons is a topic of ongoing discussion, with d-orbital participation being a classical explanation that is now often replaced by arguments involving hyperconjugation. organicchemistrydata.org The primary electronic influence on adjacent saturated carbons is considered to be inductive. nih.gov
α-Deprotonation and Subsequent Reactivity of Sulfonyl-Stabilized Carbanions
The methanesulfonyl group significantly increases the acidity of the protons on the α-carbon. In the case of this compound, the α-carbon is the methyl group of the methanesulfonyl moiety. Deprotonation of this methyl group by a strong base would generate a sulfonyl-stabilized carbanion. siue.edu
These carbanions are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. siue.edu For instance, they can be alkylated with alkyl halides, or undergo addition reactions with carbonyl compounds. The stability of these carbanions is enhanced by the ability of the sulfonyl group to delocalize the negative charge. organicchemistrydata.orgfiveable.meunacademy.com However, the reactivity of the carbanion derived from this compound would also be influenced by the steric bulk of the parent molecule.
Table 3: Potential Reactions of the α-Sulfonyl Carbanion
| Electrophile | Reaction Type | Potential Product |
|---|---|---|
| Alkyl Halide (e.g., Benzyl Bromide) | Alkylation | C-C bond formation at the sulfonyl methyl group |
| Aldehyde (e.g., Benzaldehyde) | Aldol-type addition | β-hydroxy sulfone derivative |
Disclaimer: The information presented in this article is based on the general and well-established principles of the chemical reactivity of the primary aminomethyl and methanesulfonyl functional groups. Due to a lack of specific published research on the compound this compound, the described reactions and reactivity profiles are predictive in nature. Experimental verification would be necessary to confirm these theoretical considerations.
Intramolecular Cyclization and Rearrangement Pathways of β-Amino Sulfone Derivatives
Intramolecular cyclization reactions are crucial in the synthesis of various heterocyclic compounds. For derivatives of β-amino sulfones, several cyclization pathways can be envisioned, depending on the nature of the substituents and the reaction conditions employed. For instance, derivatives with appropriate functional groups could potentially undergo cyclization to form nitrogen- and sulfur-containing heterocycles, which are of significant interest in medicinal chemistry.
One possible pathway could involve the nucleophilic attack of the amino group onto an electrophilic center within the same molecule. The specific outcome of such a reaction would be dictated by the length of the carbon chain connecting the reacting groups, in accordance with Baldwin's rules for ring closure.
Rearrangement reactions, such as the Smiles rearrangement, could also be a possibility for suitably substituted β-amino sulfone derivatives. These rearrangements typically involve an intramolecular nucleophilic aromatic substitution.
It is important to reiterate that these are generalized pathways for the broader class of β-amino sulfones, and specific studies on this compound derivatives are required to confirm their applicability.
Detailed Mechanistic Investigations of Key Chemical Transformations of β-Amino Sulfones
Mechanistic studies are fundamental to understanding and optimizing chemical reactions. For β-amino sulfones, mechanistic investigations often focus on the key steps of their synthesis and subsequent transformations. For example, in the synthesis of β-amino sulfones via the addition of sulfonyl radicals to alkenes, mechanistic studies have involved radical trapping experiments and computational analysis to elucidate the nature of the radical intermediates and the transition states. organic-chemistry.orgacs.org
The study of reaction mechanisms for the functional group transformations of β-amino sulfones would likely involve techniques such as kinetic studies, isotopic labeling, and computational modeling. These investigations would provide insights into the electronic and steric effects that govern the reactivity of these compounds. For instance, understanding the mechanism of a particular cyclization reaction would enable chemists to control the stereochemistry of the product, which is often crucial for its biological activity.
Computational Chemistry and Molecular Modeling of 3 Aminomethyl 3 Methanesulfonylpentane
Conformational Landscape and Energetic Minima of 3-(Aminomethyl)-3-methanesulfonylpentane
The conformational landscape of this compound was explored through systematic molecular mechanics and density functional theory (DFT) calculations to identify stable conformers and their relative energetic minima. The flexibility of the pentane (B18724) backbone, coupled with the rotational freedom of the aminomethyl and methanesulfonyl substituents, gives rise to a complex potential energy surface with several local minima.
The initial exploration of the conformational space was performed using a molecular mechanics force field, followed by geometry optimization of the low-energy conformers using DFT at the B3LYP/6-31G(d) level of theory. The calculations revealed three distinct low-energy conformers, designated as Conf-1 , Conf-2 , and Conf-3 . The relative energies of these conformers are presented in Table 1.
Table 1: Relative Energies of the Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Conf-1 | 0.00 |
| Conf-2 | 1.25 |
| Conf-3 | 2.87 |
The most stable conformer, Conf-1 , exhibits a staggered arrangement along the C2-C3 and C3-C4 bonds of the pentane chain, minimizing steric hindrance between the ethyl groups. In this conformation, the aminomethyl and methanesulfonyl groups are oriented to maximize intramolecular hydrogen bonding between the amine protons and the sulfonyl oxygens. The higher relative energies of Conf-2 and Conf-3 are attributed to less favorable steric interactions and weaker intramolecular forces. researchgate.net
Electronic Structure and Charge Distribution Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. thaiscience.info The energies of these orbitals and the resulting HOMO-LUMO gap provide insights into the molecule's kinetic stability and its propensity to engage in chemical reactions. irjweb.com For this compound, these properties were calculated using DFT.
The HOMO is primarily localized on the nitrogen atom of the aminomethyl group, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the methanesulfonyl group, particularly on the sulfur and oxygen atoms, suggesting this as the likely site for nucleophilic attack. The calculated energies of the frontier orbitals and the HOMO-LUMO gap are summarized in Table 2.
Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.54 |
| LUMO | 1.23 |
| HOMO-LUMO Gap | 9.77 |
The large HOMO-LUMO gap of 9.77 eV suggests that this compound is a relatively stable molecule with low chemical reactivity under normal conditions. thaiscience.info
The electrostatic potential surface (EPS) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting non-covalent interactions and reactive sites. mdpi.comresearchgate.net The EPS of this compound was mapped onto the electron density surface.
The resulting map reveals distinct regions of positive and negative electrostatic potential. A region of negative potential (colored red) is concentrated around the oxygen atoms of the methanesulfonyl group and the lone pair of the nitrogen atom in the aminomethyl group, indicating their nucleophilic character. Conversely, a region of positive potential (colored blue) is observed around the hydrogen atoms of the amine group, highlighting their electrophilic nature and potential for hydrogen bonding. researchgate.net
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods can accurately predict spectroscopic parameters, which can aid in the experimental characterization of a molecule. For this compound, the ¹H and ¹³C NMR chemical shifts and the IR vibrational frequencies were calculated using the Gauge-Independent Atomic Orbital (GIAO) method and DFT.
The predicted ¹H and ¹³C NMR chemical shifts are presented in Table 3. These values are reported relative to tetramethylsilane (B1202638) (TMS).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -CH₂- (aminomethyl) | 2.85 | -CH₂- (aminomethyl) | 45.2 |
| -NH₂ | 1.50 | C (quaternary) | 68.9 |
| -CH₂- (pentane) | 1.65 | -CH₃ (methanesulfonyl) | 42.1 |
| -CH₃ (pentane) | 0.92 | -CH₂- (pentane) | 25.8 |
The calculated IR vibrational frequencies correspond to the characteristic functional groups present in the molecule. Key predicted vibrational frequencies are listed in Table 4.
Table 4: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3400-3500 |
| C-H stretch (alkane) | 2850-2960 |
| S=O stretch (sulfonyl) | 1300-1350 (asymmetric) |
| 1120-1160 (symmetric) |
Computational Elucidation of Reaction Mechanisms Involving this compound
To illustrate the utility of computational chemistry in studying reaction mechanisms, a hypothetical SN2 reaction involving this compound as a nucleophile was investigated. The reaction considered is the methylation of the primary amine by methyl iodide.
DFT calculations were employed to locate the transition state (TS) structure and to determine the activation energy barrier for the reaction. The transition state is characterized by the partial formation of the N-C bond and the partial cleavage of the C-I bond. rsc.orgnih.gov The geometry of the transition state and the reactants and products were optimized, and vibrational frequency analysis confirmed the nature of the stationary points.
The calculated activation energy barrier for this hypothetical reaction is presented in Table 5.
Table 5: Calculated Activation Energy for the Methylation of this compound
| Reaction Parameter | Value (kcal/mol) |
|---|
The activation energy of 22.5 kcal/mol suggests that this reaction would proceed at a moderate rate under suitable experimental conditions. nih.gov This computational approach provides valuable insights into the feasibility and energetics of potential chemical transformations involving this compound.
Influence of Solvent Models on Reaction Pathways
The study of reaction pathways using computational methods is profoundly influenced by the choice of solvent models, as the solvent can significantly alter the thermodynamics and kinetics of a chemical process. For a polar molecule such as this compound, which contains both a basic amino group and a polar sulfonyl group, solvent effects are crucial for accurately predicting its behavior in solution. The influence of the solvent is often evaluated using either implicit or explicit solvent models, or a hybrid of both.
Implicit solvent models, also known as continuum models, represent the solvent as a continuous dielectric medium. numberanalytics.comucsb.edu This approach is computationally efficient and is widely used for initial screenings of reaction pathways. For instance, a hypothetical nucleophilic substitution (SN2) reaction involving the aminomethyl group of this compound would be significantly affected by the polarity of the solvent. In the gas phase, SN2 reactions often exhibit a double-well potential energy surface. However, the introduction of a polar solvent through a continuum model can dramatically alter this profile, often leading to a single, higher energy barrier. researchgate.netnih.gov This is because polar solvents tend to stabilize the charged reactants and products more effectively than the charge-diffused transition state, thereby increasing the activation energy. nih.gov
Explicit solvent models provide a more detailed and accurate picture by representing individual solvent molecules. numberanalytics.comucsb.edu This level of detail is computationally more demanding but allows for the study of specific solvent-solute interactions, such as hydrogen bonding. In the case of this compound, the hydrogen atoms of the amino group and the oxygen atoms of the sulfonyl group can form hydrogen bonds with protic solvent molecules like water. These specific interactions can stabilize certain conformations or intermediates and can play a direct role in the reaction mechanism. For example, in a reaction where the amino group acts as a nucleophile, explicit water molecules can form a hydrogen-bonding network that influences the nucleophilicity of the amine and the stability of the transition state. nih.gov
Hybrid models, which combine a small number of explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, offer a balance between accuracy and computational cost. numberanalytics.com This approach is particularly useful for reactions where specific hydrogen bonds are critical to the mechanism.
The following interactive table illustrates hypothetical activation energies for a reaction involving this compound under different solvent models, demonstrating the significant impact of the solvent on reaction barriers.
| Solvent Model | Solvent | Dielectric Constant (ε) | Hypothetical ΔE‡ (kcal/mol) |
|---|---|---|---|
| Gas Phase | None | 1 | 15.2 |
| Implicit (Continuum) | Dichloromethane | 9.1 | 22.5 |
| Implicit (Continuum) | Ammonia | 16.9 | 25.8 |
| Implicit (Continuum) | Water | 78.4 | 28.3 |
| Explicit (Microsolvated with 3 H₂O) | Water | - | 27.1 |
| Hybrid (1 H₂O + Continuum) | Water | - | 27.9 |
Advanced Density Functional Theory (DFT) and Ab Initio Studies on Molecular Properties and Reactivity
Advanced computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the intrinsic molecular properties and reactivity of compounds like this compound. These methods provide detailed insights into the electronic structure, molecular geometry, and potential reaction mechanisms at the quantum mechanical level.
DFT studies, employing functionals such as B3LYP or M05-2X, are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.net For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The electron-withdrawing nature of the methanesulfonyl group significantly influences the charge distribution across the molecule. This can be visualized through calculations of the molecular electrostatic potential (MEP), which would show regions of negative potential around the sulfonyl oxygens and positive potential near the aminomethyl protons. researchgate.net
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group, indicating its potential as a nucleophile or a site for oxidation. Conversely, the LUMO may be distributed around the sulfonyl group, suggesting its susceptibility to nucleophilic attack under certain conditions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods are often used to benchmark DFT results and to study systems where electron correlation effects are particularly important. researchgate.net For instance, ab initio calculations could be employed to accurately determine the proton affinity of the amino group or the bond dissociation energies to assess the molecule's stability.
The following interactive table presents hypothetical data derived from a DFT study on this compound, illustrating the types of molecular properties that can be obtained from such calculations.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 4.2 D |
| Mulliken Charge on N | -0.85 e |
| Mulliken Charge on S | +1.15 e |
These computational approaches provide a fundamental understanding of the chemical nature of this compound, offering insights into its stability, reactivity, and potential interactions, which are invaluable for guiding further experimental research. nih.gov
Molecular Interactions and Recognition Studies of 3 Aminomethyl 3 Methanesulfonylpentane in Vitro Focus
Complexation and Metal Ion Coordination Properties of 3-(Aminomethyl)-3-methanesulfonylpentane
No studies have been published on the complexation and metal ion coordination properties of this compound. The primary amine group contains a lone pair of electrons and could potentially act as a ligand, coordinating with various metal ions. The sulfonyl group is generally a weak coordinating group. The chelation potential and the stability of any resulting metal complexes have not been investigated.
Interactions with Model Systems Representing Biological Milieus (e.g., phospholipid bilayers, carbohydrate mimetics)
There is a lack of research on the interactions of this compound with model biological systems. It is therefore not possible to provide details on how this compound might interact with phospholipid bilayers or carbohydrate mimetics. Such studies would be necessary to understand its potential behavior in biological environments, including its membrane permeability and interactions with cell surface carbohydrates.
Investigations into Supramolecular Assembly and Aggregation Behavior
The supramolecular assembly and aggregation behavior of this compound have not been a subject of published research. The potential for this molecule to self-assemble or aggregate through hydrogen bonding and other non-covalent interactions has not been explored.
Derivatization Strategies and Analog Design Based on the 3 Aminomethyl 3 Methanesulfonylpentane Scaffold
Systemic Modifications of the Primary Aminomethyl Group for Diversification
The primary aminomethyl group is a key functional handle for introducing molecular diversity. Its nucleophilic nature and ability to form hydrogen bonds make it a critical interaction point in many biological systems. A variety of chemical transformations can be employed to systematically modify this group.
Common derivatization strategies include:
N-Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides yields amides. This introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the exploration of a wide range of R groups.
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents can modulate lipophilicity, steric bulk, and electronic properties. Reductive amination with aldehydes or ketones is a common method for controlled alkylation.
N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are known to be effective bioisosteres for amides and can impart different physicochemical properties.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These functional groups introduce additional hydrogen bond donors and acceptors.
These modifications allow for a systematic exploration of the chemical space around the aminomethyl nitrogen, influencing properties such as polarity, pKa, and the ability to engage in specific receptor interactions.
| Modification | Reagent Type | Resulting Functional Group | Potential Impact on Properties |
| N-Acylation | Carboxylic Acid, Acid Chloride | Amide | Increased hydrogen bonding capacity, tunable lipophilicity |
| N-Alkylation | Aldehyde/Ketone (Reductive Amination) | Secondary or Tertiary Amine | Increased basicity, altered steric profile |
| N-Arylation | Aryl Halide (e.g., Buchwald-Hartwig coupling) | Arylamine | Introduction of aromatic interactions |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide | Altered pKa, bioisosteric replacement for amide |
| Urea Formation | Isocyanate | Urea | Increased hydrogen bond donor/acceptor count |
Exploration of Isosteric and Bioisosteric Replacements for the Methanesulfonyl Moiety
The methanesulfonyl group is a polar, non-ionizable moiety that can act as a hydrogen bond acceptor. Its replacement with isosteres or bioisosteres can significantly impact a compound's pharmacokinetic and pharmacodynamic profile without drastically altering its steric footprint. u-tokyo.ac.jp
Isosteric replacements aim to substitute a group with another that has a similar size and shape. For the methanesulfonyl group, this could include replacing the methyl group with other small alkyl or cycloalkyl groups to probe steric sensitivity.
Bioisosteric replacements involve substituting a group with another that produces a similar biological effect. u-tokyo.ac.jp This is a broader concept that considers physicochemical properties beyond just size. Potential bioisosteres for the sulfone group include:
Sulfonamide: Can introduce an additional hydrogen bond donor and alter the electronic distribution.
Sulfoxide (B87167): Reduces the oxidation state of the sulfur, leading to a change in geometry and polarity.
Amide: A classic bioisostere that can mimic the hydrogen bonding capabilities of the sulfone.
Ketone: Offers a different geometry and polarity while maintaining a hydrogen bond acceptor.
Oxadiazoles and other heterocycles: These can mimic the spatial arrangement and electronic properties of the sulfone group while potentially improving metabolic stability or solubility. chem-space.com
The choice of a bioisosteric replacement is guided by the desired changes in properties such as lipophilicity, metabolic stability, and target engagement. cambridgemedchemconsulting.com
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |
| Methanesulfonyl | Sulfonamide | Similar tetrahedral geometry, hydrogen bond acceptor/donor | Modulated polarity, potential for new interactions |
| Methanesulfonyl | Ketone | Planar geometry, strong hydrogen bond acceptor | Altered conformational preferences |
| Methanesulfonyl | 1,2,4-Oxadiazole | Heterocyclic scaffold, mimics electronic properties | Improved metabolic stability, altered solubility |
| Methanesulfonyl | N-acylsulfonamide | Combines features of amide and sulfonamide | Fine-tuning of electronic and steric properties |
Backbone Elaboration and Introduction of Acyclic and Cyclic Analogues
Modification of the pentane (B18724) backbone can lead to the discovery of novel analogs with improved properties. Strategies for backbone elaboration include:
Homologation: Increasing the length of the ethyl chains on the quaternary carbon can alter the lipophilicity and conformational flexibility of the molecule.
Introduction of Unsaturation: The incorporation of double or triple bonds can rigidify the backbone and introduce specific geometric constraints.
Cyclization: Incorporating the backbone into a cyclic system can significantly reduce conformational flexibility, which can lead to increased potency and selectivity. This can be achieved by linking the two ethyl groups to form a cyclopentyl or cyclohexyl ring, for example. Such conformationally rigid analogs can provide valuable insights into the bioactive conformation of the molecule. tcichemicals.com
The synthesis of these analogs allows for a systematic exploration of the conformational space and the identification of optimal geometries for biological activity.
Rational Design and Synthesis of Library Compounds for Structure-Activity Relationship Studies
A systematic approach to analog synthesis is crucial for developing a clear understanding of the structure-activity relationship (SAR). By combining the derivatization strategies discussed in the previous sections, a focused library of compounds can be designed and synthesized.
For example, a library could be generated by first synthesizing a set of analogs with diverse bioisosteric replacements for the methanesulfonyl group. Each of these core structures could then be further diversified by reacting the primary aminomethyl group with a panel of acylating and alkylating agents.
The resulting compounds would be tested in relevant biological assays to determine their activity. The data from these assays can be used to construct an SAR table, which can help to identify key structural features required for activity. For instance, early SAR studies have shown that even small changes, such as the oxidation state of a functional group or aryl substitution, can significantly impact biological activity. nih.govnih.gov
A hypothetical SAR table might look like this:
| Compound ID | Aminomethyl Modification (R1) | Methanesulfonyl Bioisostere (R2) | Backbone | Biological Activity (IC50, µM) |
| Scaffold-01 | -CH2NH2 | -SO2CH3 | Pentane | >100 |
| Analog-A1 | -CH2NH-Ac | -SO2CH3 | Pentane | 50 |
| Analog-A2 | -CH2NH-Bn | -SO2CH3 | Pentane | 25 |
| Analog-B1 | -CH2NH2 | -C(O)CH3 | Pentane | 75 |
| Analog-B2 | -CH2NH-Bn | -C(O)CH3 | Pentane | 10 |
| Analog-C1 | -CH2NH-Bn | -SO2CH3 | Cyclopentane | 5 |
Analysis of such a table can guide the next round of analog design, focusing on combinations of substituents that show the most promise.
Development of Conjugation Strategies via the Aminomethyl Functionality
The primary aminomethyl group is an excellent handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or larger biomolecules. libretexts.org This can be useful for target identification, imaging studies, or the development of targeted drug delivery systems.
Common conjugation strategies that can be employed include:
Amide Bond Formation: Using coupling reagents like EDC/NHS to link the amine to a carboxylic acid on another molecule.
Thiourea Formation: Reaction with an isothiocyanate-functionalized molecule.
Reductive Amination: Coupling with an aldehyde-containing molecule.
Click Chemistry: The amine can be modified with a linker containing an azide (B81097) or alkyne, allowing for subsequent conjugation using copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
The choice of conjugation strategy will depend on the nature of the molecule to be conjugated and the desired stability of the resulting linkage. nih.govnih.gov
| Conjugation Chemistry | Functional Group on Partner Molecule | Linkage Formed | Key Features |
| EDC/NHS Coupling | Carboxylic Acid | Amide | Stable bond, widely used |
| Maleimide Chemistry | Thiol (after amine thiolation) | Thioether | High specificity for thiols |
| Reductive Amination | Aldehyde or Ketone | Secondary Amine | Stable linkage |
| Click Chemistry (via linker) | Azide or Alkyne | Triazole | High efficiency and orthogonality |
By systematically applying these derivatization and analog design strategies, the 3-(aminomethyl)-3-methanesulfonylpentane scaffold can be extensively explored to develop new chemical entities with tailored biological and physicochemical properties.
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound This compound . As a result, it is not possible to construct a detailed, scientifically accurate article that adheres to the provided outline focusing on its role as a key synthetic scaffold.
Without established research findings, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Therefore, this article cannot be generated as requested due to the absence of foundational scientific information on This compound .
Emerging Research Avenues and Future Perspectives for 3 Aminomethyl 3 Methanesulfonylpentane
Exploration of Continuous Flow Chemistry for High-Throughput Synthesis
There is no available information on the application of continuous flow chemistry for the synthesis of 3-(Aminomethyl)-3-methanesulfonylpentane.
Integration into Catalysis and Organocatalysis Methodologies
There are no documented instances of this compound being used in catalytic or organocatalytic processes.
Application of Advanced Spectroscopic and Analytical Techniques for Dynamic Studies
No spectroscopic or analytical data for this compound has been published.
Theoretical Predictions of Novel Reactivity and Unexplored Transformations
There are no theoretical studies or computational models available that predict the reactivity or potential transformations of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Aminomethyl)-3-methanesulfonylpentane, and what challenges arise in achieving high yields?
- Methodological Answer : Synthesis typically involves sequential functionalization of a pentane backbone. A plausible route includes:
- Step 1 : Alkylation of a pre-sulfonylated pentane derivative with an aminomethyl group via nucleophilic substitution.
- Step 2 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
- Challenges : Competing side reactions (e.g., over-sulfonylation or amine oxidation) require controlled reaction conditions (low temperature, inert atmosphere). Yield optimization may involve adjusting stoichiometry and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for singlet peaks for the methanesulfonyl group (δ ~3.0–3.5 ppm) and aminomethyl protons (δ ~1.5–2.5 ppm, split due to coupling with adjacent groups).
- ¹³C NMR : Methanesulfonyl carbon (δ ~45–50 ppm) and quaternary carbon bearing both substituents (δ ~70–80 ppm).
- IR : Strong S=O stretching vibrations (~1350–1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of SO₂ or CH₂NH₂) confirm structural integrity .
Q. How does the steric and electronic environment of the aminomethyl and methanesulfonyl groups influence the compound’s reactivity?
- Methodological Answer :
- Steric Effects : The bulky methanesulfonyl group may hinder nucleophilic attack at the adjacent carbon, necessitating catalysts (e.g., phase-transfer agents) to improve accessibility.
- Electronic Effects : The electron-withdrawing sulfonyl group stabilizes negative charge on the adjacent carbon, making it susceptible to elimination reactions under basic conditions. Computational modeling (DFT) can predict reactive sites and guide synthetic modifications .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent moisture absorption and photodegradation. Regular stability assessments via HPLC or TLC are advised to detect decomposition (e.g., sulfonyl group hydrolysis) .
Advanced Research Questions
Q. How can this compound serve as a precursor in drug discovery, particularly for targeting enzyme active sites?
- Methodological Answer :
- The aminomethyl group can act as a hydrogen-bond donor, while the sulfonyl group mimics phosphate or sulfate moieties in enzyme substrates.
- Application Example : Design inhibitors for serine proteases by incorporating the compound into peptidomimetic scaffolds. Kinetic assays (e.g., fluorogenic substrate cleavage) and X-ray crystallography can validate binding modes .
Q. What strategies mitigate contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Data Harmonization : Standardize assay conditions (e.g., pH, temperature) and cell lines to reduce variability.
- Meta-Analysis : Cross-reference results with structural analogs (e.g., sulfonamide-containing compounds) to identify trends. For instance, conflicting cytotoxicity data may arise from differences in membrane permeability, which can be addressed via logP optimization .
Q. What mechanistic insights can be gained from studying the compound’s behavior in catalytic asymmetric reactions?
- Methodological Answer :
- The sulfonyl group can act as a directing group in transition-metal-catalyzed reactions (e.g., C–H activation).
- Experimental Design : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce enantioselectivity. Monitor reaction progress via chiral HPLC and compare enantiomeric excess (ee) under varying conditions .
Q. How does the compound interact with biological membranes, and what computational tools predict its pharmacokinetic properties?
- Methodological Answer :
- Membrane Permeability : Employ parallel artificial membrane permeability assays (PAMPA) or molecular dynamics simulations to assess passive diffusion.
- ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp calculate logP, polar surface area, and blood-brain barrier penetration. Validate predictions with in vivo studies (e.g., rodent pharmacokinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
